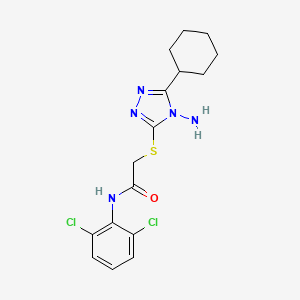

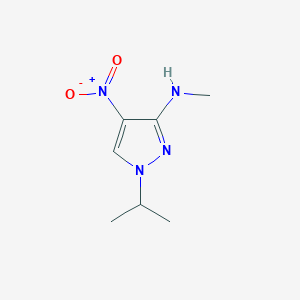

N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine, also known as MNPA, is a chemical compound that has gained significant attention in scientific research. MNPA is a pyrazole derivative and has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and environmental science.

Mechanism of Action

N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine exerts its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of pro-inflammatory molecules. N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine also acts on the central nervous system by modulating the activity of neurotransmitters, including dopamine and serotonin.

Biochemical and Physiological Effects:

N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. Additionally, N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine has been found to modulate the activity of neurotransmitters, leading to potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine has several advantages for use in laboratory experiments, including its high potency and selectivity for its target enzymes and receptors. However, N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine may also have limitations, including potential toxicity and side effects, which must be carefully evaluated in preclinical studies.

Future Directions

The potential applications of N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine in medicinal chemistry and neuroscience are vast, and future research may focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in various diseases. Additionally, N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine may have potential applications in environmental science, particularly in the development of new methods for the detection and removal of pollutants from water and soil.

Synthesis Methods

N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine can be synthesized using various methods, including the reaction of 3-amino-1-methyl-1H-pyrazole with 2-bromo-2-methylpropane and sodium nitrite. Other methods include the reaction of 3-amino-1-methyl-1H-pyrazole with nitric acid and isopropyl alcohol, followed by methylation with dimethyl sulfate.

Scientific Research Applications

N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers. Additionally, N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine has been studied for its potential applications in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name |

N-methyl-4-nitro-1-propan-2-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-5(2)10-4-6(11(12)13)7(8-3)9-10/h4-5H,1-3H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJWRGWNNPEBAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)NC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2412141.png)

![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide](/img/structure/B2412144.png)

![1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione](/img/structure/B2412147.png)

![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}acetamide](/img/structure/B2412151.png)

![(6-Piperidin-1-ylpyridazin-3-yl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2412152.png)